Cyclohexyl (4-methylphenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

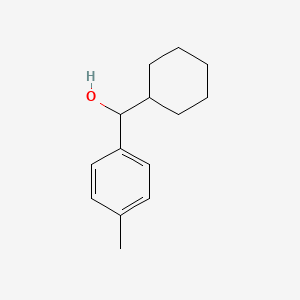

Cyclohexyl (4-methylphenyl)methanol is an organic compound that belongs to the class of alcohols. It consists of a cyclohexyl group attached to a phenyl ring, which is further substituted with a methyl group at the para position and a hydroxymethyl group at the benzylic position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl (4-methylphenyl)methanol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methylbenzyl chloride with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Another method involves the reduction of cyclohexyl (4-methylphenyl) ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process is usually carried out in an inert solvent like tetrahydrofuran or diethyl ether, and the reaction is typically performed at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

On an industrial scale, this compound can be produced using similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. Large-scale production often involves continuous flow reactors and automated systems to maintain precise control over reaction parameters. Additionally, the use of more environmentally friendly catalysts and solvents is explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl (4-methylphenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form cyclohexyl (4-methylphenyl)methane using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.

Major Products Formed

Oxidation: Cyclohexyl (4-methylphenyl) ketone, cyclohexyl (4-methylphenyl) aldehyde.

Reduction: Cyclohexyl (4-methylphenyl)methane.

Substitution: Cyclohexyl (4-methylphenyl)chloride.

Scientific Research Applications

Cyclohexyl (4-methylphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: this compound is explored for its potential use in drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl (4-methylphenyl)methanol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes, receptors, or ion channels. These interactions can modulate various signaling pathways, leading to the desired biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Cyclohexyl (4-methylphenyl)methanol can be compared with other similar compounds to highlight its uniqueness:

Cyclohexyl (phenyl)methanol: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

Cyclohexyl (4-hydroxyphenyl)methanol: Contains a hydroxyl group instead of a methyl group, leading to different chemical and biological properties.

Cyclohexyl (4-methoxyphenyl)methanol: The presence of a methoxy group instead of a hydroxyl group can influence its solubility and reactivity.

These comparisons help in understanding the structure-activity relationships and optimizing the compound for specific applications.

Biological Activity

Cyclohexyl (4-methylphenyl)methanol, also known as 4-MCHM, is a compound that has garnered attention due to its various biological activities and applications in scientific research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity assessments, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a cyclohexyl group attached to a 4-methylphenyl group via a methanol functional group. Its molecular formula is C15H22O. The unique structure allows for various interactions with biological systems, influencing its reactivity and biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes, receptors, and ion channels. The hydroxyl group in the compound can form hydrogen bonds, which may influence the structure and function of biological molecules.

Key Mechanisms:

- Antimicrobial Activity: The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to antimicrobial effects.

- Anti-inflammatory Properties: It has been studied for potential anti-inflammatory effects, though specific pathways remain to be fully elucidated.

Toxicity Assessments

Recent studies have highlighted the toxicological effects of this compound, particularly in the context of environmental spills. A significant incident occurred in 2014 when MCHM was released into the Elk River, affecting the drinking water supply for approximately 300,000 residents.

Findings from Toxicity Studies:

- Cell Viability: Research indicated that MCHM reduces cell viability in vitro. For instance, studies on HEK293T human cell lines showed negative impacts on cell health, which could be partially mitigated by antioxidants .

- Developmental Defects: In Xenopus tropicalis embryos exposed to MCHM, developmental defects were observed alongside reversible non-responsiveness .

- Genotoxicity: In human lung epithelial cells, MCHM exposure was linked to DNA damage-related biomarkers, suggesting potential genotoxic effects .

Comparative Analysis with Similar Compounds

Understanding the structure-activity relationship (SAR) is crucial for assessing the unique properties of this compound compared to similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Cyclohexyl (phenyl)methanol | Lacks methyl group on phenyl ring | Different reactivity and activity |

| Cyclohexyl (4-hydroxyphenyl)methanol | Contains hydroxyl group instead of methyl | Altered chemical and biological properties |

| Cyclohexyl (4-methoxyphenyl)methanol | Contains methoxy group | Influences solubility and reactivity |

These comparisons illustrate how minor structural changes can significantly affect biological activity and toxicity profiles.

Case Studies and Research Findings

- Environmental Impact Study: Following the 2014 spill incident, extensive research was conducted to assess the environmental and health impacts of MCHM. The findings underscored the need for ongoing monitoring due to the compound's persistence in water systems .

- Mechanistic Toxicity Assessment: A study employing proteomics analysis revealed that MCHM induces oxidative stress in yeast cells and DNA damage in human cells. This highlights its potential chronic effects and underscores the necessity for further toxicological evaluations .

- Public Health Implications: The spill led to immediate public health concerns, prompting investigations into the compound's safety levels. The Centers for Disease Control and Prevention (CDC) established a no adverse effect concentration (NOAEC) for MCHM at 1 ppm based on animal studies .

Properties

IUPAC Name |

cyclohexyl-(4-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h7-10,12,14-15H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSIDGBKFUGJLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.